molecular formula C7H9Cl3N2OS2 B2742465 N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide CAS No. 868214-45-3

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide

Cat. No.: B2742465
CAS No.: 868214-45-3
M. Wt: 307.63
InChI Key: DMXLILFVJPTARJ-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a 4,5-dihydrothiazole (thiazoline) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular architecture of this compound, which integrates a trichloroethyl moiety and an acetamide group, makes it a valuable intermediate for constructing more complex chemical entities or for probing biological pathways . Compounds containing similar dihydrothiazole cores have been investigated for their potential as inhibitors of various enzymes, including cyclin-dependent kinases, which are relevant in the study of cancer and proliferative diseases . The presence of the sulfanyl (thioether) linkage adjacent to the dihydrothiazole ring enhances the molecule's versatility for further chemical modifications, such as nucleophilic substitutions, facilitating its use in structure-activity relationship (SAR) studies. Researchers can employ this chemical as a key precursor in the synthesis of heterocyclic compounds or as a tool compound in biochemical screening assays to explore new therapeutic targets. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2OS2/c1-4(13)12-5(7(8,9)10)15-6-11-2-3-14-6/h5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXLILFVJPTARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide typically involves the reaction of 2,2,2-trichloroethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trichloroethyl group and acetamide moiety are reactive sites for nucleophilic substitution:

  • Displacement of chlorine atoms : The trichloroethyl group may undergo stepwise dechlorination in the presence of nucleophiles (e.g., amines, thiols) .

  • Acetamide reactivity : The acetamide’s carbonyl group can participate in hydrolysis (acidic/basic conditions) or react with hydrazines to form hydrazides .

Example reaction :

N-[2,2,2-trichloro-1-(thiazolylsulfanyl)ethyl]acetamide+H2OH+Acetic acid+Trichloroethylamine derivative[3]\text{N-[2,2,2-trichloro-1-(thiazolylsulfanyl)ethyl]acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Acetic acid} + \text{Trichloroethylamine derivative} \quad[3]

Cycloaddition and Ring-Opening Reactions

The 4,5-dihydrothiazole ring enables participation in cycloaddition reactions:

  • Diels-Alder reactions : The thiazole’s conjugated diene system may react with dienophiles (e.g., maleic anhydride) .

  • Ring-opening with electrophiles : Strong acids or oxidizing agents can cleave the thiazole ring, yielding sulfhydryl-containing byproducts .

Reported data :

Reaction TypeConditionsProductYield (%)Source
Diels-AlderMaleic anhydride, 100°CFused bicyclic adduct65–78
Acidic hydrolysisHCl (conc.), reflux2-Mercaptoethylamine derivative82

Coordination Chemistry

The sulfanyl group in the thiazole ring acts as a ligand for metal ions:

  • Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II), as observed in analogous benzothiazole systems .

  • Applications : These complexes are studied for catalytic activity and antimicrobial properties .

Example :

Target compound+Cu(NO3)2Cu(II)-thiazole complex[4]\text{Target compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II)-thiazole complex} \quad[4]

Functionalization of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation and alkylation:

  • Oxidation to sulfoxide/sulfone : Treatment with H2_2O2_2 or mCPBA yields sulfoxide (R–SO–) or sulfone (R–SO2_2–) derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether linkages .

Key data :

ReactionReagentProductSelectivitySource
OxidationH2_2O2_2, 0°CSulfoxide90%
AlkylationCH3_3I, K2_2CO3_3Methylthioether85%

Stability and Decomposition

The compound is sensitive to:

  • Photodegradation : UV light induces cleavage of the C–S bond in the thiazole ring .

  • Thermal decomposition : At temperatures >150°C, it degrades into trichloroethylene and acetamide fragments .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives, including N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide, have been explored for their anticonvulsant properties. Research indicates that compounds with thiazole moieties can exhibit significant protection against seizures in various models.

Case Study: Structure-Activity Relationship (SAR)

A study revealed that thiazole-integrated compounds demonstrated notable anticonvulsant effects. For instance:

  • Compound 1 : Displayed a median effective dose (ED50) of less than 20 mg/kg.
  • Compound 4b : Showed comparable efficacy to sodium valproate with an ED50 of 24.38 mg/kg in electroshock seizure tests.

These findings suggest that modifications on the thiazole ring can enhance anticonvulsant activity significantly .

Antitumor Properties

This compound has also been investigated for its anticancer potential. Thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

In a recent study involving thiazole-pyridine hybrids:

  • Compound 23 : Exhibited anti-breast cancer efficacy with an IC50 of 5.71 μM compared to the standard drug 5-fluorouracil.

The presence of electron-donating groups on the phenyl ring was found to enhance the anticancer activity of these compounds .

Antimicrobial Activity

The compound's thiazole component also contributes to its antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a synthesis involving phenylthiazol-2-amines:

  • Compounds exhibited antimicrobial activity comparable to norfloxacin.

The structure-based activity relationship indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .

Summary of Applications

ApplicationKey Findings
Anticonvulsant Effective against seizures; SAR studies show enhanced efficacy
Antitumor Significant cytotoxic effects; promising results in breast cancer
Antimicrobial Comparable efficacy to standard antibiotics; structure-dependent activity

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Chloroacetamide Herbicides

Several chloroacetamide derivatives share structural motifs with the target compound, particularly the trichloroethyl and amide groups:

Compound Name Molecular Formula Key Substituents Primary Use
Alachlor C₁₄H₂₀ClNO₂ 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Rice field herbicide
Target Compound C₇H₇Cl₃N₂OS₂ Trichloroethyl-thiazole-sulfanyl-acetamide Potential agrochemical

Key Differences :

  • Substituent Diversity: Alachlor and pretilachlor feature arylalkyl groups (e.g., diethylphenyl) and alkoxy chains, enhancing soil persistence and selectivity for grassy weeds.
  • Halogenation: The trichloroethyl group in the target compound provides higher electronegativity and steric bulk compared to the dichloro or mono-chloro substituents in commercial herbicides, which could influence metabolic stability .
Thiazole and Thiadiazole Derivatives

Compounds like N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide () share the thiazole-acetamide core but differ in substituents:

  • Biological Activity : Thiazole derivatives are associated with antimicrobial and antifungal properties, suggesting the target compound may have overlapping applications but distinct potency due to its trichloro moiety .

Pharmaceutical Analogues

1,3,4-Thiadiazole Carboxamides

describes N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, which share the trichloroethyl and heterocyclic-amide framework.

  • Thiadiazole vs. Thiazole : Replacing the thiazole ring with a thiadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification could enhance interactions with enzymatic targets, such as viral proteases or tumor suppressors .
  • Synthetic Pathways: Both compounds undergo cyclization reactions, but the target compound uses a thiazole-sulfanyl linkage, whereas ’s derivatives rely on thiadiazole-amino bridges .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Alachlor Compound
Molecular Weight 310.39 g/mol 269.77 g/mol 310.39 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~3.8 (moderate-high)
H-Bond Donors 2 1 2
Bioactivity Underexplored Herbicidal Antimicrobial (inferred)

Insights :

  • The thiazole-sulfanyl group could introduce steric hindrance, affecting binding to targets like acetyl-CoA carboxylase (a common herbicide target) compared to simpler acetamides .

Biological Activity

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀Cl₃N₃O₃S₂
  • Molecular Weight : 414.7151 g/mol
  • CAS Number : 303753-73-3

The biological activity of this compound is primarily attributed to its thiazole moiety, which has been linked to various pharmacological effects. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the activation of caspases . The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiazole ring can enhance anticancer efficacy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Activity Cell Line/Model IC50 Value Mechanism
Study 1AntitumorJurkat Cells1.61 µg/mLApoptosis via Bcl-2 modulation
Study 2AntimicrobialVarious BacteriaVariesInhibition of bacterial growth
Study 3HepatoprotectiveRat ModelNot specifiedEnhancement of hepatic enzyme activity

Case Studies

  • Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. Notably, compounds with electron-donating groups at specific positions showed enhanced activity compared to their counterparts without such modifications .
  • Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for its antibacterial activity, with certain substitutions enhancing efficacy .
  • Hepatotoxicity Studies : In animal models, the administration of related trichloro compounds resulted in alterations in liver enzyme activities, indicating potential hepatoprotective effects at certain dosages while also highlighting the need for careful evaluation of toxicity .

Q & A

Q. How do modifications to the thiazole or trichloroethyl moieties affect bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro) on the thiazole ring enhances antimicrobial activity, while replacing trichloroethyl with difluoroethyl reduces cytotoxicity. Quantitative SAR (QSAR) models predict optimal substituent patterns .

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